molecular formula C14H31N B1360170 Diheptylamine CAS No. 2470-68-0

Diheptylamine

Cat. No. B1360170
CAS RN: 2470-68-0
M. Wt: 213.4 g/mol
InChI Key: NJWMENBYMFZACG-UHFFFAOYSA-N
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Description

Diheptylamine is a chemical compound with the molecular formula C14H31N . It is used in various organic syntheses .


Physical And Chemical Properties Analysis

Diheptylamine is a clear liquid with a density of 0.79 . It has a boiling point of 148°C . Its refractive index is between 1.4370-1.4410 . The melting point is 1°C .

Scientific Research Applications

DNA Identification and Analysis

Diheptylamine has been utilized in the biochemical analysis of deoxyribonucleic acid (DNA). A study by Burton (1956) described a modified procedure for the colorimetric estimation of DNA, utilizing diheptylamine in a mixture with acetic and sulfuric acids. This method significantly improved the sensitivity of DNA detection compared to previous methods, contributing to advancements in nucleic acid metabolism research (Burton, 1956).

Pharmacological Research

In the field of pharmacology, diheptylamine derivatives have shown potential in combating infectious diseases. Grange and Snell (1996) investigated the activity of bromhexine and ambroxol, semi-synthetic derivatives of vasicine containing diheptylamine structures, against Mycobacterium tuberculosis. These findings suggest the potential of diheptylamine derivatives as adjunctive agents in tuberculosis therapy (Grange & Snell, 1996).

Biomaterials and Drug Delivery

Diheptylamine has also been explored in the context of biomaterials and drug delivery systems. Petta et al. (2016) employed diheptylamine derivatives to enhance the pseudoplasticity of hyaluronan, a substance widely used in clinical practice. This modification of hyaluronan's viscoelastic properties through diheptylamine derivatives opens up potential applications in bioinks and hydrogels for regenerative medicine (Petta, Eglin, Grijpma, & D'Este, 2016).

Chemical Analysis Methodologies

In analytical chemistry, diheptylamine has been used to develop bioanalytical methods for drug analysis. Talaat (2017) developed a bioanalytical method using diheptylamine for the estimation of certain drugs in human plasma and pharmaceutical dosage forms. This method showcases the relevance of diheptylamine in analytical methodologies for drug monitoring and quality control (Talaat, 2017).

Safety And Hazards

Diheptylamine is classified as a skin corrosive and causes serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling it .

properties

IUPAC Name

N-heptylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWMENBYMFZACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062444
Record name 1-Heptanamine, N-heptyl-
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Molecular Weight

213.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diheptylamine

CAS RN

2470-68-0
Record name Diheptylamine
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Record name 1-Heptanamine, N-heptyl-
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Record name Diheptylamine
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Record name 1-Heptanamine, N-heptyl-
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Record name 1-Heptanamine, N-heptyl-
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Record name Diheptylamine
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Record name 1-HEPTANAMINE, N-HEPTYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
VP Shvedov, AA Kopyrin, VS Titov - Journal of Radioanalytical Chemistry, 1976 - Springer
The extraction of microquantities of rare earth elements (REE) by methyl-n-diheptylamine solution in mesitylene, p-xylene, toluene, benzene and nitrobenzene has been examined. The …
Number of citations: 1 link.springer.com
VP Shvedov, AA Kopyrin, VS Titov - Radiokhimiya;(USSR), 1976 - osti.gov
The influence of certain aromatic diluents (mesitylene, p-xylene, toluene, benzene, and nitrobenzene) on the extraction of nitric acid by methyl-n-diheptylamine was investigated …
Number of citations: 2 www.osti.gov
LD Skrylev, IA Legenchenko, VV Menchuk… - J. Appl. Chem. USSR …, 1982 - osti.gov
… carbonate solutions with the aid of diheptylamine are reported. Carbonate solutions simulating … The collector was 0.4% alcoholic solution of diheptylamine, which was introduced into the …
Number of citations: 2 www.osti.gov
LD Skrylev, IA Legenchenko, VV Menchuk… - Zh. Prikl. Khim …, 1981 - osti.gov
… its dilute carbonate solutions using diheptylamine was investigated. The kinetics of flotation separation of uranium-containing complex anions using diheptylamine is described by an …
Number of citations: 2 www.osti.gov
P Umnahanant - The Journal of Chemical Thermodynamics, 2020 - Elsevier
… The vaporization enthalpy of dipentylamine, dihexylamine and diheptylamine were calculated from the Stephensen and Malanowski handbook [14] and from the previous experiment [8]…
Number of citations: 3 www.sciencedirect.com
X Wu, W Xu, T Xiang, W Li, L Hu, L Liu, G Liu… - Organic …, 2022 - Elsevier
… We choose ethanediamine 50 mM-8 μl, diheptylamine 10 mM-5 μl, dodecylamine 0.5 mM-11 μl for kinetics optimization. From the UV–vis absorption spectra in Fig. 1a we can see that …
Number of citations: 1 www.sciencedirect.com
BS Zakharkin, VI Zemlyanukhin… - Radiokhimiya 12: 577-84 …, 1970 - osti.gov
… /separation of tetravalent, from nitric acid solutions by solvent extraction using amines; DIOCTYLAMINE/solvent properties for neptunium in nitric acid solutions; DIHEPTYLAMINE/…
Number of citations: 0 www.osti.gov
ER Atkinson, AJ Puttick - Journal of Medicinal Chemistry, 1968 - ACS Publications
… Amino Alcohols from Aryloxiranes—A mixture of the oxirane and 3 molar equiv of diheptylamine was heated in an oil bath under N2 at145-155 until tic (silica gel F) indicated essentially …
Number of citations: 18 pubs.acs.org
B Liu, Z Cao, L Qin, J Li, R Lian, C Wang - LWT, 2020 - Elsevier
Soy sauce is a traditional fermented food in Asia. In this study, we determined the contents of biogenic amines (BAs) in commercial high-salt liquid-state fermented (HLF) soy sauce. …
Number of citations: 25 www.sciencedirect.com
EL MAY, E MOSETTIG - The Journal of Organic Chemistry, 1946 - ACS Publications
… of diheptylamine and 25 cc. of dry ether was … of diheptylamine hydrobromide. The filtrate was evaporated to dryness in vacuo and the residue reduced with 25 cc. of 3 N aluminum …
Number of citations: 1 pubs.acs.org

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